

Spectroscopic Characterization of 4-(Cyclopropylmethylthio)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: (Cyclopropylmethylthio)phenylboro
nic acid

Cat. No.: B594844

[Get Quote](#)

Disclaimer: As of the last update, specific experimental spectroscopic data (NMR, IR, MS) for **4-(Cyclopropylmethylthio)phenylboronic acid** (CAS No: 1217501-03-5) is not readily available in public scientific literature or databases. The following guide is therefore a predictive summary based on the analysis of structurally similar compounds, such as 4-(methylthio)phenylboronic acid and other phenylboronic acid derivatives. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic properties and the methodologies for their determination.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-(Cyclopropylmethylthio)phenylboronic acid**. These predictions are derived from known spectral data of analogous compounds and general principles of spectroscopic analysis.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet	2H	Ar-H (ortho to -B(OH) ₂)
~ 7.3 - 7.4	Doublet	2H	Ar-H (ortho to -S-)
~ 2.9 - 3.0	Doublet	2H	-S-CH ₂ -
~ 1.0 - 1.2	Multiplet	1H	-CH ₂ -CH-
~ 0.5 - 0.6	Multiplet	2H	Cyclopropyl CH ₂
~ 0.2 - 0.3	Multiplet	2H	Cyclopropyl CH ₂
~ 4.5 - 5.5 (broad)	Singlet	2H	-B(OH) ₂

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	Ar-C-S
~ 135 - 136	Ar-C-H (ortho to -B(OH) ₂)
~ 128 - 129	Ar-C-H (ortho to -S-)
~ 130 - 133	Ar-C-B(OH) ₂ (ipso)
~ 40 - 42	-S-CH ₂ -
~ 10 - 12	-CH ₂ -CH-
~ 5 - 7	Cyclopropyl CH ₂

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200 - 3600	Broad, Strong	O-H stretch (B-OH)
~ 2900 - 3000	Medium	C-H stretch (aromatic and aliphatic)
~ 1600	Medium	C=C stretch (aromatic)
~ 1350 - 1400	Strong	B-O stretch
~ 1000 - 1100	Medium	B-C stretch
~ 650 - 750	Medium	C-S stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion Type
208.07	[M] ⁺ (calculated for C ₁₀ H ₁₃ BO ₂ S)
190.06	[M-H ₂ O] ⁺
163.05	[M-B(OH) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **4-(Cyclopropylmethylthio)phenylboronic acid** by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Phenylboronic acids often exhibit better solubility in DMSO-d₆.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Temperature: 298 K.
- Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled ¹³C experiment (e.g., ' zgpg30').
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

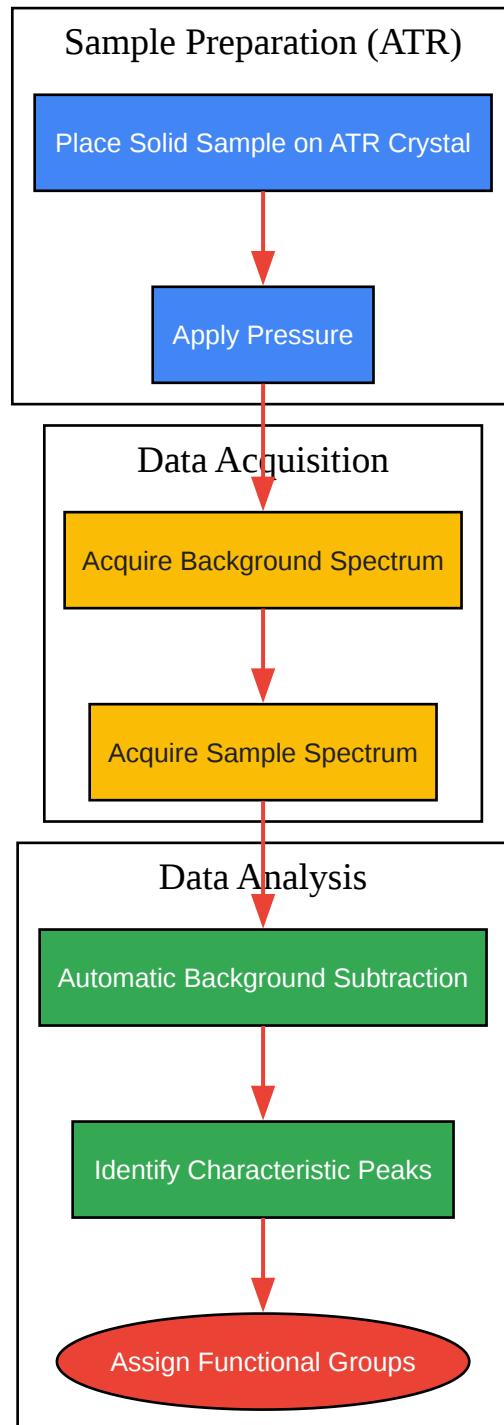
Mass Spectrometry (MS)

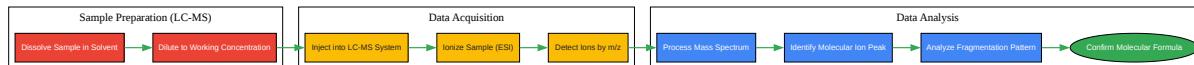
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation (for LC-MS with ESI):

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 $\mu\text{g/mL}$.


- Filter the solution through a 0.22 μm syringe filter if necessary.


Data Acquisition (ESI-MS):

- Ionization Mode: Positive or negative ion mode. For boronic acids, positive mode is common.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N₂): Flow rate adjusted for optimal spray.
- Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(Cyclopropylmethylthio)phenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594844#spectroscopic-data-for-4-cyclopropylmethylthio-phenylboronic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com